1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also includes a benzo[d][1,3]dioxol-5-yl group and a piperidin-4-yl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another study reported the synthesis of benzo [d] [1,3]dioxole gathered pyrazole derivatives by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 1-benzo [1,3]dioxol-5-yl-indoles involved a Pd - catalyzed C-N cross - coupling . Another study reported the synthesis of benzo [d] [1,3]dioxole gathered pyrazole derivatives by the reaction of chalcones with phenyl hydrazine .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the compound (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one has a molecular weight of 259.3004 .
Applications De Recherche Scientifique
Anticancer Activity
The compound exhibits promising anticancer potential. Researchers have designed a series of 1-benzo[1,3]dioxol-5-yl-indoles with 3-N-fused heteroaryl moieties based on literature reports. These derivatives were synthesized using a Pd-catalyzed C-N cross-coupling method and evaluated against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated significant anticancer activity, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells .
PD-L1 Inhibition
A series of novel benzo[c][1,2,5]oxadiazole derivatives, including the compound L7, were designed and synthesized as inhibitors of PD-L1. Compound L7 exhibited an impressive IC50 value of 1.8 nM in a homogeneous time-resolved fluorescence (HTRF) assay, surpassing the lead compound BMS-1016 by 20-fold .
Synthesis of Diselane Derivatives
The compound serves as a precursor in the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane. This synthetic endeavor involves treating piperonal with NaHSe in the presence of piperidine hydrochloride and ethanol as a solvent .
Total Synthesis of Benzylisoquinoline Alkaloids
By modifying the total synthetic route and combining it with aza-Michael addition, Bischler–Napieralski reaction, and N-arylation, researchers have applied this methodology to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids, including coptisines and dibenzopyrrocolines .
Exploration of Indole-Based Antitubulin Agents
Given the indole nucleus’s privileged structural motif, researchers have designed and synthesized indole-based compounds inspired by antitubulin molecules. Previous structure–activity studies have highlighted specific positions on the indole moiety that tolerate various substituents. These efforts contribute to the ongoing search for potent anti-tumor agents .
Further Optimization and Structure–Activity Relationships
The 1-benzo[1,3]dioxol-5-yl-indoles with 3-N-fused heteroaryl moieties may serve as templates for further optimization. Researchers aim to develop more active analogs and gain a comprehensive understanding of the structure–activity relationships of indole-based anticancer molecules .
Mécanisme D'action
Target of action
Compounds with a benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines . .
Mode of action
Without specific information about this compound, it’s difficult to say exactly how it interacts with its targets. Compounds with similar structures have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound affects. Compounds with similar structures have been shown to modulate microtubule assembly, which is a common target for anticancer agents .
Result of action
As mentioned earlier, similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . .
Propriétés
IUPAC Name |
2-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O4/c1-23-16(18(19,20)21)22-25(17(23)27)12-4-6-24(7-5-12)15(26)9-11-2-3-13-14(8-11)29-10-28-13/h2-3,8,12H,4-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLACDESLOKVPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CC3=CC4=C(C=C3)OCO4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.